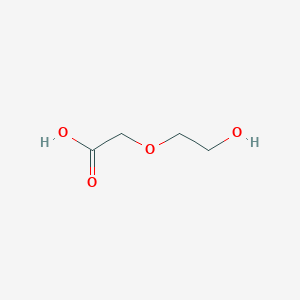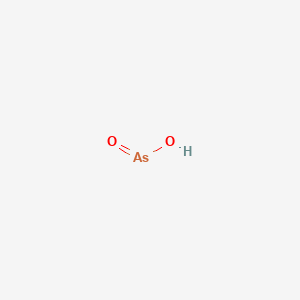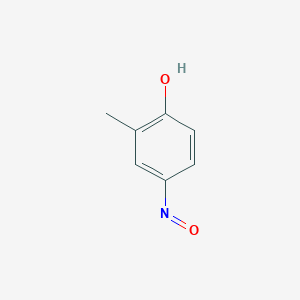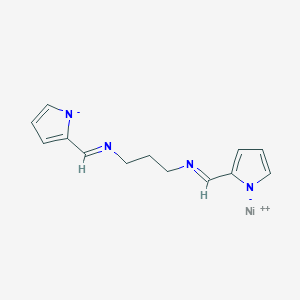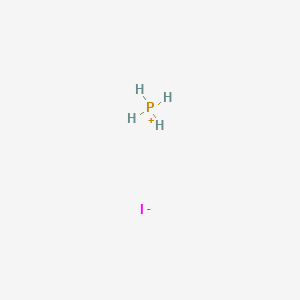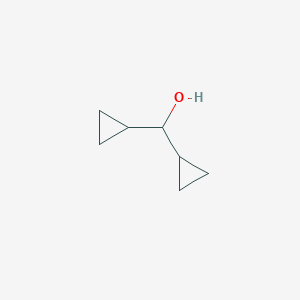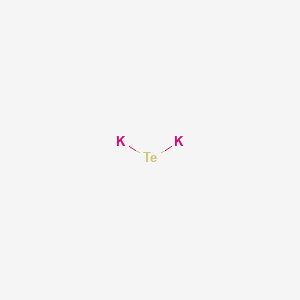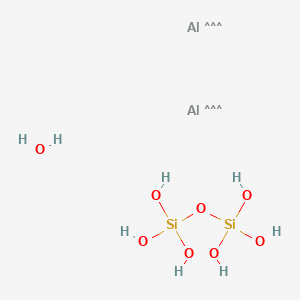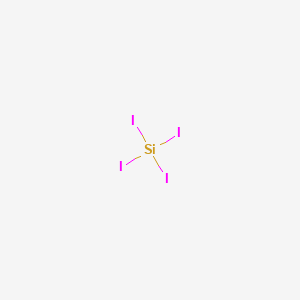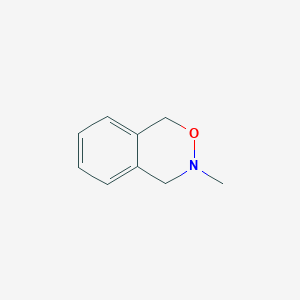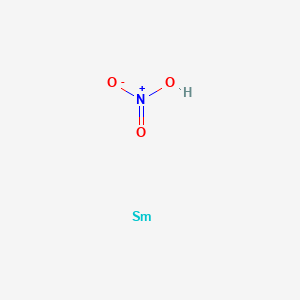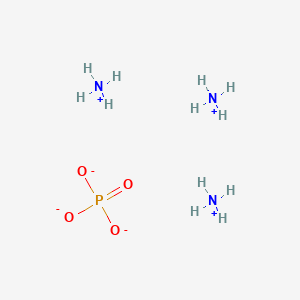
Silane, fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, fluoro-, also known as fluoroalkylsilane, is a type of organosilicon compound that contains a fluoroalkyl group. It is widely used in various scientific research applications, particularly in the field of materials science. Silane, fluoro-, has unique properties that make it an attractive material for many applications, including its hydrophobicity, thermal stability, and chemical resistance.
Mecanismo De Acción
The mechanism of action of silane, fluoro-, is based on its unique chemical properties, particularly its hydrophobicity. When applied to a surface, silane, fluoro-, forms a thin layer that repels water and other polar molecules. This hydrophobic layer can prevent the surface from becoming wet or contaminated, making it useful in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
Silane, fluoro-, has limited biochemical and physiological effects, as it is primarily used in materials science and not in biological applications. However, some studies have suggested that exposure to silane, fluoro-, may cause respiratory irritation and other adverse effects in humans, particularly in high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, fluoro-, has several advantages for use in lab experiments, including its hydrophobicity, thermal stability, and chemical resistance. These properties make it useful for creating stable, non-reactive surfaces and coatings. However, silane, fluoro-, can be expensive and difficult to work with, particularly in large-scale applications.
Direcciones Futuras
There are numerous future directions for the use of silane, fluoro-, in scientific research. One potential area of application is in the development of new materials for use in energy storage and conversion, where the hydrophobicity and chemical stability of silane, fluoro-, could be useful. Additionally, silane, fluoro-, could be used in the development of new coatings and adhesives for use in harsh environments, such as those found in the aerospace and automotive industries. Finally, further research is needed to better understand the potential health effects of exposure to silane, fluoro-, particularly in high concentrations.
Métodos De Síntesis
The synthesis of silane, fluoro-, typically involves the reaction of a Silane, fluoro-ilane with a nucleophilic reagent, such as a Grignard reagent or an organolithium compound. The reaction produces a Silane, fluoro-ilane with a reactive group, such as a hydroxyl or amino group, which can be further modified to create a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Silane, fluoro-, has numerous applications in scientific research, particularly in materials science. It is commonly used as a surface modifier to create hydrophobic surfaces, which are useful in a variety of applications, including coatings, adhesives, and sealants. Silane, fluoro-, is also used in the production of nanoparticles, where it can act as a stabilizer and prevent agglomeration.
Propiedades
Número CAS |
13537-33-2 |
|---|---|
Nombre del producto |
Silane, fluoro- |
Fórmula molecular |
FSi |
Peso molecular |
47.083 g/mol |
Nombre IUPAC |
fluorosilicon |
InChI |
InChI=1S/FSi/c1-2 |
Clave InChI |
ZHPNWZCWUUJAJC-UHFFFAOYSA-N |
SMILES |
F[Si] |
SMILES canónico |
F[Si] |
Otros números CAS |
13537-33-2 11128-24-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



